molecular formula C₄₇H₃₆N₂O₆S₂ B1141007 2',3'-Di(9-phenylxanthen-9-yl)dithiouridine CAS No. 156592-88-0

2',3'-Di(9-phenylxanthen-9-yl)dithiouridine

Cat. No.: B1141007
CAS No.: 156592-88-0
M. Wt: 788.93
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Di(9-phenylxanthen-9-yl)dithiouridine involves multiple steps, starting with the preparation of the xanthenyl groups and their subsequent attachment to the uridine molecule. The reaction typically requires the use of solvents such as acetone, chloroform, dichloromethane, and methanol . The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2’,3’-Di(9-phenylxanthen-9-yl)dithiouridine is carried out in specialized facilities equipped to handle complex organic synthesis. The process involves scaling up the laboratory synthesis methods while ensuring the purity and consistency of the product. The compound is typically stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Di(9-phenylxanthen-9-yl)dithiouridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiouridine moiety to its corresponding thiol derivatives.

    Substitution: The phenylxanthenyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions produce thiol derivatives.

Scientific Research Applications

2’,3’-Di(9-phenylxanthen-9-yl)dithiouridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2’,3’-Di(9-phenylxanthen-9-yl)dithiouridine involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various cellular pathways and processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Di(9-phenylxanthen-9-yl)uridine: Lacks the dithio modification, resulting in different chemical properties and reactivity.

    9-Phenylxanthen-9-yl derivatives: Share the xanthenyl moiety but differ in their functional groups and overall structure.

Uniqueness

2’,3’-Di(9-phenylxanthen-9-yl)dithiouridine is unique due to its dithiouridine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2R,3R,5R)-5-(hydroxymethyl)-3,4-bis[(9-phenylxanthen-9-yl)sulfanyl]oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H36N2O6S2/c50-29-40-42(56-46(30-15-3-1-4-16-30)32-19-7-11-23-36(32)53-37-24-12-8-20-33(37)46)43(44(55-40)49-28-27-41(51)48-45(49)52)57-47(31-17-5-2-6-18-31)34-21-9-13-25-38(34)54-39-26-14-10-22-35(39)47/h1-28,40,42-44,50H,29H2,(H,48,51,52)/t40-,42?,43+,44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZLUZCZUUZXFK-CLSZMSPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)SC5C(OC(C5SC6(C7=CC=CC=C7OC8=CC=CC=C86)C9=CC=CC=C9)N1C=CC(=O)NC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)S[C@@H]5[C@@H](O[C@@H](C5SC6(C7=CC=CC=C7OC8=CC=CC=C86)C9=CC=CC=C9)CO)N1C=CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H36N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675870
Record name 1-[(3xi)-2,3-Bis-S-(9-phenyl-9H-xanthen-9-yl)-2,3-dithio-beta-D-threo-pentofuranosyl]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

788.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156592-88-0
Record name 1-[(3xi)-2,3-Bis-S-(9-phenyl-9H-xanthen-9-yl)-2,3-dithio-beta-D-threo-pentofuranosyl]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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